molecular formula C7H7BrO3S B2995716 2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid CAS No. 1378260-68-4

2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid

Cat. No.: B2995716
CAS No.: 1378260-68-4
M. Wt: 251.09
InChI Key: DWWDRLKRKNWXDD-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid ( 1378260-68-4) is a high-value brominated heterocyclic building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 7 BrO 3 S and a molecular weight of 251.10 g/mol, this compound is characterized by the presence of both a carboxylic acid and a methoxy group attached to the chiral center of a 4-bromothiophene scaffold . This unique structure makes it a versatile synthon for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. The compound is typically supplied with a purity of 97% and is for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use and is strictly not for human consumption. Researchers should handle this material with appropriate care. Safety data indicates it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Recommended precautionary measures include wearing protective gloves, eye and face protection, and using only in a well-ventilated area .

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-11-6(7(9)10)5-2-4(8)3-12-5/h2-3,6H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWDRLKRKNWXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CS1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromothiophene-2-carbaldehyde with sodium borohydride in anhydrous tetrahydrofuran to yield (4-bromothiophen-2-yl)methanol . This intermediate can then be oxidized and further reacted to introduce the methoxyacetic acid group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, optimized for yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of thiophene derivatives.

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways related to its structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s unique properties arise from its thiophene core, bromine substituent, and methoxy-acetic acid group. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Key Applications
2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid C₇H₇BrO₃S 245.07 4-Bromo-thiophene, methoxy-acetic acid Antibiotic synthesis
2-(4-Fluorophenyl)-2-methoxyacetic acid C₉H₉FO₃ 184.16 4-Fluoro-phenyl, methoxy-acetic acid Building block for drug discovery
2-(4-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 4-Bromo-2-methoxy-phenyl, acetic acid Intermediate in organic synthesis
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid C₉H₆BrNO₂S₂ 300.60 Thiophene-thiazole hybrid, acetic acid Potential bioactive agent
2-((4-Fluorophenyl)thio)-2-methoxyacetic acid C₉H₉FO₃S 228.23 Thioether linkage, 4-fluoro-phenyl Electrophilic carboxylation studies
Key Observations:

Core Structure: The thiophene ring in the target compound provides electron-rich aromaticity, enhancing reactivity in cross-coupling reactions compared to phenyl analogs .

Substituent Effects :

  • Bromine at the 4-position on thiophene increases molecular weight and steric bulk compared to fluorine in phenyl analogs (e.g., C₉H₉FO₃) .
  • Methoxy groups on the acetic acid moiety enhance solubility in polar solvents, critical for biological applications .

Acidity and Reactivity :

  • Electron-withdrawing groups (Br, F) lower the pKa of the acetic acid group, increasing acidity. For instance, the thiophene-bromine substituent likely makes the target compound more acidic than its 4-methoxyphenyl counterpart .
  • Thioether derivatives (e.g., C₉H₉FO₃S) exhibit reduced stability under oxidative conditions compared to thiophene-based analogs .

Biological Activity

2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₁H₁₁BrO₃S
  • Molecular Weight : 251.09 g/mol
  • Purity : 97%

Synthesis

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Thiophene Ring : Utilizing bromination methods to introduce the bromine atom onto the thiophene structure.
  • Methoxyacetic Acid Introduction : Employing acylation reactions to attach the methoxyacetic acid moiety to the bromothiophene core.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values against Escherichia coli and Enterococcus faecalis were found to be 62.5 µg/mL and 78.12 µg/mL, respectively.
  • The compound also demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound has been investigated for its potential anticancer effects, particularly against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Findings include:

  • Inhibition Concentration (IC50) values were recorded at 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate antiproliferative effects .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : It may modulate receptor activity, influencing cellular signaling pathways related to growth and proliferation.
  • Gene Expression Modulation : The compound could alter the expression of genes associated with antimicrobial resistance or tumor growth.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene compounds, including this compound, showed promising results against resistant bacterial strains, emphasizing their potential in treating infections caused by antibiotic-resistant bacteria .
  • Anticancer Research : Another investigation focused on the compound's effect on cancer cell lines, revealing its ability to induce apoptosis in HeLa cells through mitochondrial pathways .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundModerateModerate
Chalcone DerivativesHighVariable
Other Thiophene DerivativesLow to ModerateLow

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via regioselective bromination of thiophene derivatives followed by methoxyacetic acid coupling. Key steps include:

  • Bromination : Use bromine in acetic acid under controlled temperature (room temperature to 60°C) to achieve regioselectivity at the 4-position of the thiophene ring .
  • Coupling : Employ carbodiimide-based coupling agents (e.g., DIC) with catalysts like DMAP to attach the methoxyacetic acid moiety to the brominated thiophene .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via flash chromatography (10–25% EtOAc/hexane gradients) or crystallization (e.g., using ethanol/water mixtures) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substitution patterns (e.g., bromine-induced deshielding in aromatic protons) .
  • X-ray Crystallography : Resolve crystal structures to verify bond angles and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R22(8)R_2^2(8) motifs) .
  • Melting Point : Compare experimental values (e.g., 120–125°C) with literature to assess purity .

Q. What are the common reactivity patterns of this compound in organic synthesis?

Methodological Answer:

  • Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce aromatic groups .
  • Esterification : React with alcohols (e.g., methyl iodide) under basic conditions to form esters for downstream applications .
  • Decarboxylation : Use Perkin condensation to remove the acetic acid moiety for thiophene core functionalization .

Advanced Research Questions

Q. How do electronic effects of the bromine and methoxy groups influence regioselectivity in subsequent reactions?

Methodological Answer:

  • Electron-Withdrawing Bromine : Increases electrophilicity at the 4-position, directing nucleophilic attacks to adjacent carbons. This is evident in bond-angle distortions (e.g., C–C–C angles up to 121.5° near Br) .
  • Electron-Donating Methoxy : Stabilizes radical intermediates in redox-active ester reactions (e.g., fluorination via radical-polar crossover) .
  • Competing Effects : Use DFT calculations to model charge distribution and predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

Q. How can crystallography data resolve contradictions in reported hydrogen-bonding networks?

Methodological Answer:

  • Data Collection : Acquire high-resolution (<1.0 Å) X-ray data at low temperatures (e.g., 120 K) to minimize thermal motion artifacts .
  • Hydrogen-Bond Analysis : Identify R22(8)R_2^2(8) dimer motifs using software like Mercury. Compare O–H···O distances (typically 2.6–2.8 Å) with literature .
  • Validation : Cross-reference with IR spectroscopy (stretching frequencies ~2500–3300 cm1^{-1}) to confirm hydrogen-bond strength .

Q. What advanced fluorination strategies are applicable to this compound for radiopharmaceutical studies?

Methodological Answer:

  • Radical-Polar Crossover : Convert the acetic acid group to a redox-active ester (e.g., phthalimide ester), then use Mn-mediated 18F^{18}F-fluorination .
  • Reaction Conditions : Optimize temperature (−78°C to 25°C) and solvent (DMF/THF) to balance radical stability and fluorination efficiency .
  • Purification : Isolate 18F^{18}F-labeled products via semi-preparative HPLC with C18 columns and radiometric detection .

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